1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride
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Overview
Description
1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride is a compound that belongs to the piperazine class of chemicals. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is often used in research and forensic applications due to its unique chemical properties .
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride can be achieved through various methods. One common approach involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . Another method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonium salts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the production of various pharmaceuticals and as an analytical reference standard
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors in the central nervous system. It acts as an inhibitor of the human α1β2γ2 GABAA receptor, which plays a role in modulating neurotransmission . This interaction can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)phenyl]piperazine hydrochloride can be compared with other piperazine derivatives, such as:
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(3-bromophenyl)piperazine These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity . The unique methoxy group in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)phenyl]piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O.ClH/c1-20-17-7-3-5-15(13-17)14-4-2-6-16(12-14)19-10-8-18-9-11-19;/h2-7,12-13,18H,8-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGIFZUBDHFZHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC=C2)N3CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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